molecular formula C12H8BrF3N4S B15340305 6-(3-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B15340305
M. Wt: 377.19 g/mol
InChI Key: RHTABLFOOIMZNA-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group, a thioureido group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Thioureido Group Formation: The thioureido group can be introduced by reacting the intermediate with thiourea under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or various amines under appropriate conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Material Science: Its unique chemical properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The thioureido group can form hydrogen bonds with biological targets, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
  • 6-(3-Methylphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
  • 6-(3-Fluorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Uniqueness

6-(3-Bromophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to biological targets compared to its analogs with different substituents. Additionally, the trifluoromethyl group imparts unique electronic properties that can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C12H8BrF3N4S

Molecular Weight

377.19 g/mol

IUPAC Name

[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C12H8BrF3N4S/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)19-11(18-8)20-10(17)21/h1-5H,(H3,17,18,19,20,21)

InChI Key

RHTABLFOOIMZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Origin of Product

United States

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